- Preparation of benzoxazine compounds as β2-adrenoceptor agonists, China, , ,

Cas no 926319-53-1 (8-(Bromoacetyl)-6-(phenylmethoxy)-2H-1,4-benzoxazin-3(4H)-one)

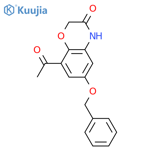

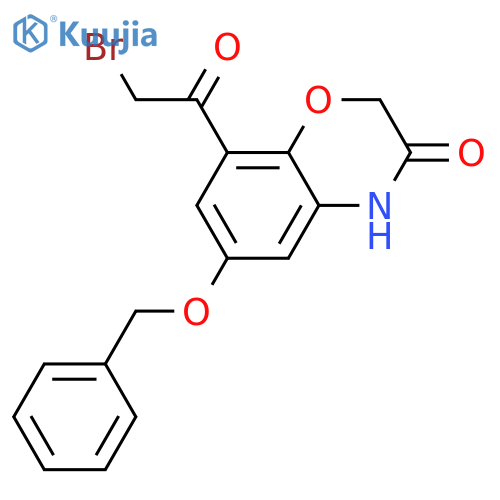

926319-53-1 structure

Produktname:8-(Bromoacetyl)-6-(phenylmethoxy)-2H-1,4-benzoxazin-3(4H)-one

CAS-Nr.:926319-53-1

MF:C17H14BrNO4

MW:376.201364040375

CID:844584

8-(Bromoacetyl)-6-(phenylmethoxy)-2H-1,4-benzoxazin-3(4H)-one Chemische und physikalische Eigenschaften

Namen und Kennungen

-

- 6-(Benzyloxy)-8-(2-bromoacetyl)-2H-benzo[b][1,4]oxazin-3(4H)-one

- 2H-1,4-Benzoxazin-3(4H)-one, 8-(2-bromoacetyl)-6-(phenylmethoxy)-

- 8-(2-bromoacetyl)-6-phenylmethoxy-4H-1,4-benzoxazin-3-one

- 8-(Bromoacetyl)-6-(phenylmethoxy)-2H-1,4-benzoxazin-3(4H)-one

- 8-(bromoacetyl)-6-(phenylmethoxy)-2H-1,4-benzoxazin-3(4H)-one:

- 8-(2-Bromoacetyl)-6-(phenylmethoxy)-2H-1,4-benzoxazin-3(4H)-one (ACI)

- Olodaterol Impurity 20

-

- Inchi: 1S/C17H14BrNO4/c18-8-15(20)13-6-12(22-9-11-4-2-1-3-5-11)7-14-17(13)23-10-16(21)19-14/h1-7H,8-10H2,(H,19,21)

- InChI-Schlüssel: BSFCOXSPKRDYSL-UHFFFAOYSA-N

- Lächelt: O=C1COC2C(=CC(=CC=2C(CBr)=O)OCC2C=CC=CC=2)N1

Berechnete Eigenschaften

- Anzahl der Spender von Wasserstoffbindungen: 1

- Anzahl der Akzeptoren für Wasserstoffbindungen: 5

- Schwere Atomanzahl: 23

- Anzahl drehbarer Bindungen: 5

8-(Bromoacetyl)-6-(phenylmethoxy)-2H-1,4-benzoxazin-3(4H)-one Sicherheitsinformationen

- Lagerzustand:Sealed in dry,2-8°C

8-(Bromoacetyl)-6-(phenylmethoxy)-2H-1,4-benzoxazin-3(4H)-one Preismehr >>

| Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |

|---|---|---|---|---|---|---|---|---|

| TRC | B679315-5mg |

8-(Bromoacetyl)-6-(phenylmethoxy)-2H-1,4-benzoxazin-3(4H)-one |

926319-53-1 | 5mg |

$ 201.00 | 2023-04-18 | ||

| Chemenu | CM155443-1g |

6-(Benzyloxy)-8-(2-bromoacetyl)-2H-benzo[b][1,4]oxazin-3(4H)-one |

926319-53-1 | 95% | 1g |

$*** | 2023-05-29 | |

| TRC | B679315-10mg |

8-(Bromoacetyl)-6-(phenylmethoxy)-2H-1,4-benzoxazin-3(4H)-one |

926319-53-1 | 10mg |

$ 356.00 | 2023-04-18 | ||

| eNovation Chemicals LLC | Y1299659-1g |

6-(benzyloxy)-8-(2-bromoacetyl)-2H-benzo[b][1,4]oxazin-3(4H)-one |

926319-53-1 | 95% | 1g |

$650 | 2024-06-03 | |

| Ambeed | A492056-1g |

6-(Benzyloxy)-8-(2-bromoacetyl)-2H-benzo[b][1,4]oxazin-3(4H)-one |

926319-53-1 | 95% | 1g |

$1625.0 | 2025-02-27 | |

| eNovation Chemicals LLC | Y1299659-1g |

6-(benzyloxy)-8-(2-bromoacetyl)-2H-benzo[b][1,4]oxazin-3(4H)-one |

926319-53-1 | 95% | 1g |

$650 | 2025-02-21 | |

| Chemenu | CM155443-1g |

6-(Benzyloxy)-8-(2-bromoacetyl)-2H-benzo[b][1,4]oxazin-3(4H)-one |

926319-53-1 | 95% | 1g |

$617 | 2021-06-08 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1749331-1g |

6-(Benzyloxy)-8-(2-bromoacetyl)-2h-benzo[b][1,4]oxazin-3(4h)-one |

926319-53-1 | 98% | 1g |

¥5714.00 | 2024-04-25 | |

| Ambeed | A492056-250mg |

6-(Benzyloxy)-8-(2-bromoacetyl)-2H-benzo[b][1,4]oxazin-3(4H)-one |

926319-53-1 | 95% | 250mg |

$650.0 | 2025-02-27 | |

| Alichem | A019094280-1g |

6-(Benzyloxy)-8-(2-bromoacetyl)-2H-benzo[b][1,4]oxazin-3(4H)-one |

926319-53-1 | 95% | 1g |

$628.00 | 2023-08-31 |

8-(Bromoacetyl)-6-(phenylmethoxy)-2H-1,4-benzoxazin-3(4H)-one Herstellungsverfahren

Synthetic Routes 1

Reaktionsbedingungen

1.1 Reagents: Tetrabutylammonium tribromide Solvents: Methanol , 1,4-Dioxane ; 2 h, 20 °C

1.2 Solvents: Water ; 1 h, cooled

1.2 Solvents: Water ; 1 h, cooled

Referenz

Synthetic Routes 2

Reaktionsbedingungen

1.1 Reagents: Tetrabutylammonium tribromide Solvents: Methanol , 1,4-Dioxane ; 2 h, rt

1.2 Solvents: Water ; 2 h, 0 °C

1.2 Solvents: Water ; 2 h, 0 °C

Referenz

- Design, synthesis and biological evaluation of 8-(2-amino-1-hydroxyethyl)-6-hydroxy-1,4-benzoxazine-3(4H)-one derivatives as potent β2-adrenoceptor agonists, Bioorganic & Medicinal Chemistry, 2020, 28(1),

Synthetic Routes 3

Reaktionsbedingungen

Referenz

- Intermediates in the preparation of (R)-6-hydroxy-8-{1-hydroxy-2-[2-(4-methoxyphenyl)-1,1-dimethylethylamino]ethyl}-4H-benzo[1,4]oxazin-3-one hydrochloride, IP.com Journal, 2016, 16, 1-12

Synthetic Routes 4

Reaktionsbedingungen

1.1 Reagents: Tetrabutylammonium tribromide Solvents: Methanol , 1,4-Dioxane ; 2 h, 20 °C

Referenz

- Preparation of 2H-1,4-benzoxazin-3-ones as betamimetics, World Intellectual Property Organization, , ,

Synthetic Routes 5

Reaktionsbedingungen

1.1 Reagents: Tetrabutylammonium bromide Solvents: Methanol , 1,4-Dioxane ; 20 °C; 2 h, 20 °C

1.2 Reagents: Water ; 15 min, 20 °C; 20 °C → 3 °C; 1 h, 3 °C

1.2 Reagents: Water ; 15 min, 20 °C; 20 °C → 3 °C; 1 h, 3 °C

Referenz

- Preparation of substituted benzoxazinones by reacting protected 8-(2R)-oxiranyl-6-phenylmethoxy-2H-1,4-benzoxazin-3(4H)-ones with aralkylamines followed by hydrogenation of resulting protected benzoxazinone intermediates, World Intellectual Property Organization, , ,

Synthetic Routes 6

Reaktionsbedingungen

1.1 Reagents: Bromine Catalysts: Aluminum chloride Solvents: 1,4-Dioxane ; 0 °C; 30 min, 0 °C; 0 °C → rt; 4 h, rt

Referenz

- Class of bifunctional compounds with quaternary ammonium salt structure, World Intellectual Property Organization, , ,

Synthetic Routes 7

Reaktionsbedingungen

1.1 Reagents: Tetrabutylammonium tribromide Solvents: Methanol , 1,4-Dioxane ; 30 min, 20 °C

1.2 Reagents: Water ; cooled

1.2 Reagents: Water ; cooled

Referenz

- β2-Receptor stimulant, preparation method and application, China, , ,

8-(Bromoacetyl)-6-(phenylmethoxy)-2H-1,4-benzoxazin-3(4H)-one Raw materials

8-(Bromoacetyl)-6-(phenylmethoxy)-2H-1,4-benzoxazin-3(4H)-one Preparation Products

8-(Bromoacetyl)-6-(phenylmethoxy)-2H-1,4-benzoxazin-3(4H)-one Verwandte Literatur

-

Shaochun Tang,Sascha Vongehr,Xiangyu Wang,Yongguang Wang,Xiangkang Meng RSC Adv., 2014,4, 13729-13732

-

Ken-ichi Inoue,Ryoji Kusaka,Shu-hei Urashima,Antonio Tsuneshige Phys. Chem. Chem. Phys., 2017,19, 10292-10300

-

Mengmeng Lan,Guodong Cui,Hongwei Zhang Org. Chem. Front., 2019,6, 3566-3574

-

D. Fernandes,M. J. Krysmann,A. Kelarakis Chem. Commun., 2015,51, 4902-4905

926319-53-1 (8-(Bromoacetyl)-6-(phenylmethoxy)-2H-1,4-benzoxazin-3(4H)-one) Verwandte Produkte

- 17996-49-5(N-{4-5-(Chloromethyl)-1,3-oxazolidin-2-ylphenyl}-N,N-dimethylamine)

- 2306245-65-6(tert-butyl N-[(3S,4S)-4-methoxy-3-piperidyl]carbamate hemioxalate)

- 54102-44-2(5,7-Dimethyl-1H-indole-3-carbaldehyde)

- 83706-53-0(1-chloro-5-iodo-4-methyl-2-nitrobenzene)

- 321555-62-8(4-(dimethylsulfamoyl)-N-(6-ethoxy-1,3-benzothiazol-2-yl)benzamide)

- 1341717-45-0(3-methyl-N-(1-phenylethyl)cyclopentan-1-amine)

- 2003896-12-4(Carbamic acid, N-(4-cyclobutyl-4-oxobutyl)-, 1,1-dimethylethyl ester)

- 878775-97-4(3-(2-Oxo-2H-pyridin-1-yl)-propionicacidhydrobromide)

- 1484655-89-1(Cyclobutane, 1-(bromomethyl)-1-(2-methoxyethyl)-)

- 2171701-64-5(5-(methoxymethyl)-1-oxa-4-azaspiro5.7tridecane)

Empfohlene Lieferanten

Amadis Chemical Company Limited

(CAS:926319-53-1)8-(Bromoacetyl)-6-(phenylmethoxy)-2H-1,4-benzoxazin-3(4H)-one

Reinheit:99%

Menge:1g

Preis ($):565.0